

Technical Guide: 4-Acetyl-1H-pyrrole-2-carboxaldehyde (CAS No. 16168-92-6)

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Compound of Interest

Compound Name: 4-acetyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B097130

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Introduction

4-Acetyl-1H-pyrrole-2-carboxaldehyde, with the CAS number 16168-92-6, is a substituted pyrrole derivative. Pyrrole and its derivatives are a significant class of heterocyclic compounds that are constituents of many biologically active molecules, including natural products and synthetic drugs. The presence of both an acetyl and a carboxaldehyde group on the pyrrole ring suggests a versatile chemical scaffold for further synthetic modifications and potential biological activity. This document provides a comprehensive overview of the available technical data on 4-Acetyl-1H-pyrrole-2-carboxaldehyde, including its synthesis, physicochemical properties, and a review of the biological activities of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Acetyl-1H-pyrrole-2-carboxaldehyde is presented in the table below.

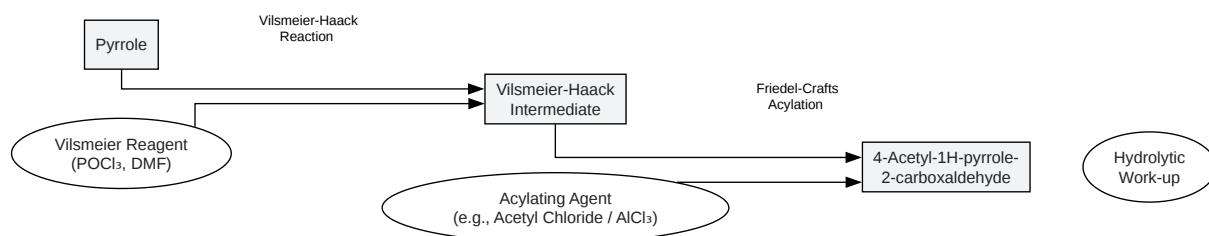
Property	Value	Source
CAS Number	16168-92-6	[1]
Molecular Formula	C ₇ H ₇ NO ₂	[2]
Molecular Weight	137.14 g/mol	Calculated
Monoisotopic Mass	137.04768 Da	[2]
Canonical SMILES	CC(=O)C1=CNC(=C1)C=O	[2]
InChI	InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3	[2]
InChIKey	YTVCNLYEPORLTG-UHFFFAOYSA-N	[2]
Predicted XlogP	0.2	[2]

Synthesis

The primary route for the synthesis of 4-Acetyl-1H-pyrrole-2-carboxaldehyde is a "one-pot" procedure involving a Vilsmeier-Haack reaction followed by a Friedel-Crafts acylation of pyrrole.[\[3\]](#)[\[4\]](#)

Reaction Scheme

The overall synthetic pathway can be depicted as follows:



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Caption: Synthetic workflow for 4-Acetyl-1H-pyrrole-2-carboxaldehyde.

Experimental Protocol (Adapted from related synthesis)

While a specific detailed protocol for 4-Acetyl-1H-pyrrole-2-carboxaldehyde is not readily available, the following procedure for the synthesis of the analogous 1-methyl-4-acetylpyrrole-2-carboxaldehyde from 1-methylpyrrole provides a representative methodology.[4]

Materials:

- 1-Methylpyrrole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Acetyl chloride
- Aluminum chloride (AlCl_3)
- 1,2-Dichloroethane (solvent)
- Sodium acetate
- Chloroform
- Benzene
- Neutral alumina

Procedure:

- Formation of the Vilsmeier Intermediate: A solution of 1-methylpyrrole in 1,2-dichloroethane is added to the Vilsmeier reagent (prepared from POCl_3 and DMF) at a controlled temperature.

- Friedel-Crafts Acylation: The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
- Work-up and Purification: The reaction mixture is worked up hydrolytically, typically involving the addition of a sodium acetate solution. The product is extracted with an organic solvent like chloroform. The crude product is then purified by column chromatography on neutral alumina followed by sublimation.

Yield: The reported yield for 1-methyl-4-acetylpyrrole-2-carboxaldehyde using this method was 83%.^[4]

Analytical Data

Crystallographic Data

The crystal structure of 4-Acetyl-1H-pyrrole-2-carboxaldehyde has been determined.^[3] In the crystal, the molecules form chains along the b-axis through classical N-H…O hydrogen bonds and weak C-H…O interactions. The pyrrole ring forms dihedral angles of 4.50(9)° and 2.06(8)° with the aldehyde and acetyl groups, respectively.^[3]

Spectroscopic Data

Specific spectroscopic data for 4-Acetyl-1H-pyrrole-2-carboxaldehyde is limited in the public domain. However, data from related compounds can be used for interpretation and characterization.

4.2.1. ¹H NMR Spectroscopy

The expected ¹H NMR spectrum of 4-Acetyl-1H-pyrrole-2-carboxaldehyde would show signals for the aldehydic proton, the two pyrrole ring protons, the N-H proton, and the methyl protons of the acetyl group. The chemical shifts can be estimated based on data for 1-methyl-4-acetylpyrrole-2-carboxaldehyde.^[4]

Proton	Expected Chemical Shift (ppm)	Multiplicity
-CHO	~9.5-9.8	s
Pyrrole H	~7.4-7.6	m
Pyrrole H	~7.3-7.5	m
-NH	Broad singlet	s
-COCH ₃	~2.4	s

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the aldehyde and acetyl groups, as well as for the carbons of the pyrrole ring and the methyl group.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H stretch (pyrrole)	~3400-3200 (broad)
C-H stretch (aldehyde)	~2830-2695 (often two bands)
C=O stretch (aldehyde)	~1710-1685
C=O stretch (acetyl)	~1680-1660
C=C stretch (pyrrole ring)	~1550-1450
C-N stretch (pyrrole ring)	~1200-1100

Potential Biological Activity and Applications

While no specific biological activity has been reported for 4-Acetyl-1H-pyrrole-2-carboxaldehyde, the broader class of pyrrole derivatives exhibits a wide range of

pharmacological properties.

General Biological Activities of Pyrrole Derivatives

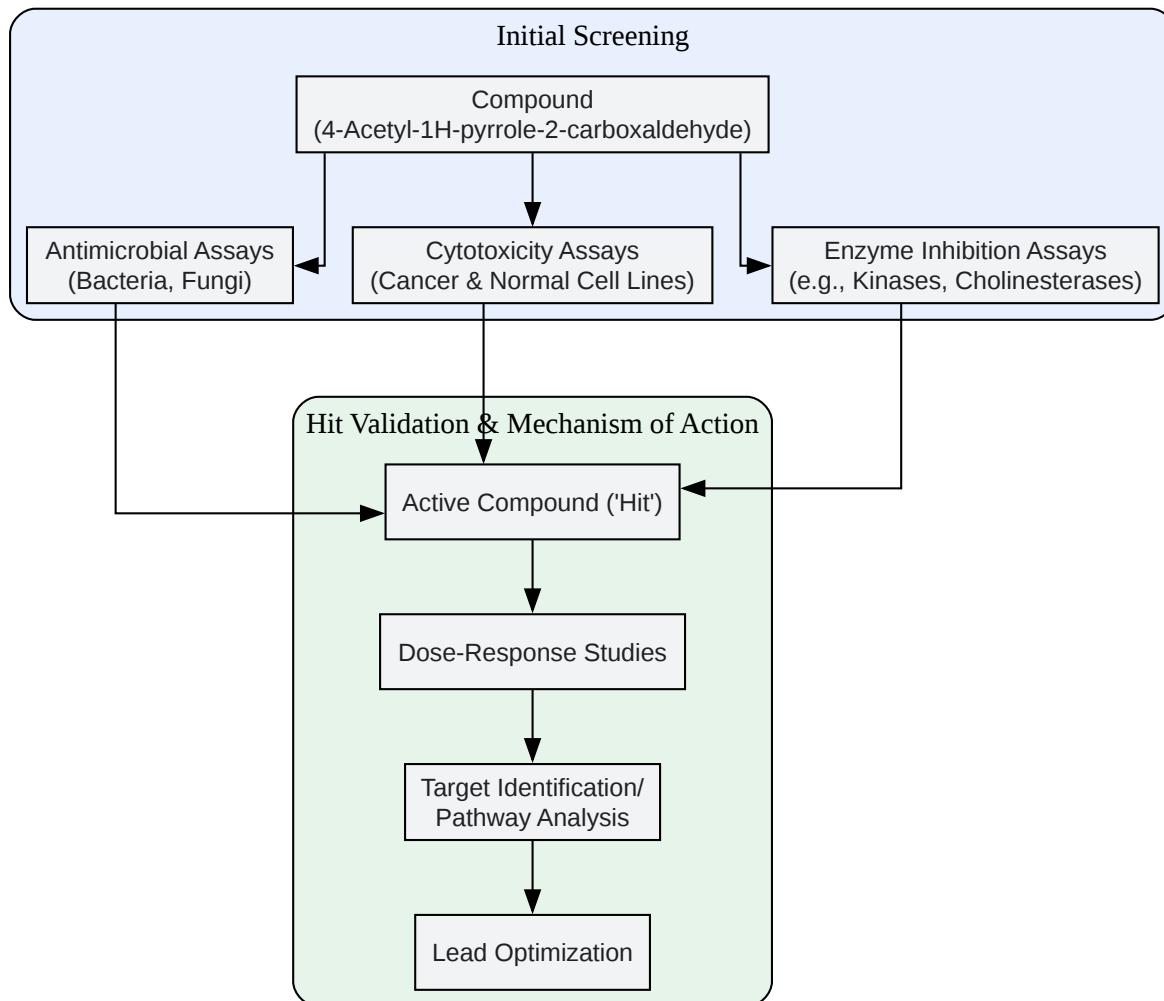
Pyrrole-containing compounds have been investigated for various therapeutic applications, including:

- **Antimicrobial and Antifungal Activity:** Many pyrrole derivatives have shown potent activity against various bacterial and fungal strains.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Enzyme Inhibition:** Substituted pyrroles have been designed as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Anticancer Activity:** The pyrrole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic and antiproliferative effects against various cancer cell lines.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Potential Signaling Pathways

Given the diverse biological activities of pyrrole derivatives, they could potentially interact with a multitude of signaling pathways. For instance, as enzyme inhibitors, they could directly modulate specific pathways. As antimicrobial agents, they might interfere with essential bacterial metabolic or signaling pathways. Without specific experimental data for 4-Acetyl-1H-pyrrole-2-carboxaldehyde, any discussion of its involvement in signaling pathways remains speculative.

A hypothetical workflow for investigating the biological activity of this compound is presented below.



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Caption: A logical workflow for the biological evaluation of 4-Acetyl-1H-pyrrole-2-carboxaldehyde.

Conclusion

4-Acetyl-1H-pyrrole-2-carboxaldehyde is a readily accessible substituted pyrrole with a well-defined synthetic route. While specific analytical and biological data for this compound are

sparse, its structural features suggest it as a valuable building block for the synthesis of more complex molecules. The known biological activities of related pyrrole derivatives provide a strong rationale for the further investigation of 4-Acetyl-1H-pyrrole-2-carboxaldehyde and its analogues in drug discovery and development programs. Future research should focus on obtaining comprehensive spectroscopic data, exploring its reactivity, and screening for a range of biological activities to unlock its full potential.

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